3-fluoro-4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzamide
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Overview
Description
This compound is a derivative of pyrazinamide , a first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as anilides . These are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Molecular Structure Analysis
The molecular structure of this compound involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . This forms infinite chains, indicating a complex molecular structure .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a Diels–Alder reaction between key intermediates . This reaction leads to the formation of the correspondent compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C, a density of 1.40±0.1 g/cm3, and a refractive index of n20/D 1.406 . It is soluble in DMSO but insoluble in water .Scientific Research Applications
Blue Fluorescence from BF2 Complexes of N,O-Benzamide Ligands
A study explored benzamides with pyridine, pyridazine, pyrazine, and pyrimidine rings, focusing on their synthesis, structure, and photophysical properties. These compounds, particularly the pyrazine moieties, emitted blue fluorescence, demonstrating potential applications in biological and organic materials due to their luminescent properties (Yamaji et al., 2017).
Synthesis of 3-Amino-4-Fluoropyrazoles
This research developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, showcasing their relevance as building blocks in medicinal chemistry due to their functional groups allowing further functionalization (Surmont et al., 2011).
Automated Radiosynthesis of Fluorinated Tracers
The study focused on the automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3, two clinically used radiotracers for imaging hypoxia and tau pathology, respectively. The synthesis utilized [18F]epifluorohydrin for fluorination, demonstrating the chemical utility of fluorinated compounds in clinical applications (Ohkubo et al., 2021).
New Route to Benzamide-Based 5-Aminopyrazoles Showing Anti-Influenza Virus Activity
This research introduced a novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant antiviral activities against bird flu influenza. The study highlights the potential of such compounds in developing antiviral drugs (Hebishy et al., 2020).
Serotonin 1A Receptors in Alzheimer's Disease Patients
A study utilized 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A molecular imaging probe, to quantify receptor densities in the brains of Alzheimer's disease patients. The findings contribute to our understanding of the disease's pathophysiology and the role of serotonin receptors (Kepe et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra .
Biochemical Pathways
It’s known that similar compounds can exhibit higher anti-tb activity against mtb .
Pharmacokinetics
The most active compounds of similar structure were found to be non-toxic to human cells , suggesting good bioavailability.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
The synthesis of similar compounds has been achieved under basic conditions , suggesting that the compound’s action might be influenced by the pH of the environment.
Future Directions
This compound and its derivatives have shown potential in the treatment of tuberculosis . They have also been evaluated for their anti-fibrotic activities . Future research could focus on further exploring these biological activities and developing this compound into a novel anti-TB or anti-fibrotic drug .
Properties
IUPAC Name |
3-fluoro-4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c1-12-4-5-13(9-15(12)19)18(24)23-11-16-17(22-8-7-21-16)14-3-2-6-20-10-14/h2-10H,11H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNCHGZSLNRHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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